
N,N-bis(6-methylhept-5-en-2-yl)formamide
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Overview
Description
N,N-bis(6-methylhept-5-en-2-yl)formamide: is an organic compound with the molecular formula C17H31NO . It is a formamide derivative characterized by the presence of two 6-methylhept-5-en-2-yl groups attached to the nitrogen atom of the formamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(6-methylhept-5-en-2-yl)formamide typically involves the reaction of 6-methylhept-5-en-2-ylamine with formic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{6-methylhept-5-en-2-ylamine} + \text{formic acid} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(6-methylhept-5-en-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N,N-bis(6-methylhept-5-en-2-yl)formamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(6-methylhept-5-en-2-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(6-methylhept-5-en-2-yl)amine: Similar structure but with an amine group instead of a formamide group.
6-methylhept-5-en-2-ylformamide: Contains only one 6-methylhept-5-en-2-yl group.
N,N-dimethylformamide: A simpler formamide derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
N,N-bis(6-methylhept-5-en-2-yl)formamide is unique due to the presence of two 6-methylhept-5-en-2-yl groups, which confer specific chemical and physical properties. This structural feature distinguishes it from other formamide derivatives and contributes to its distinct reactivity and applications .
Properties
IUPAC Name |
N,N-bis(6-methylhept-5-en-2-yl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO/c1-14(2)9-7-11-16(5)18(13-19)17(6)12-8-10-15(3)4/h9-10,13,16-17H,7-8,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLSPVPSCNGGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)N(C=O)C(C)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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